Comparative Antiproliferative Potency: Pyrazole-5-ol Scaffolds in A549 Lung Cancer Cells
In a comparative study of pyrazol-5-ol derivatives, the target compound 3-(pyridin-4-yl)-1H-pyrazol-5-ol was evaluated for cytotoxicity against human lung cancer (A549) cells. The data shows a quantifiable difference in antiproliferative potency compared to the clinically approved chemotherapeutic agent Cisplatin [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 38.8 nM |
| Comparator Or Baseline | Cisplatin (Positive Control) |
| Quantified Difference | N/A (Absolute potency reported) |
| Conditions | In vitro cell viability assay against A549 human lung cancer cells |
Why This Matters
Demonstrates the compound's potent, low-nanomolar antiproliferative activity in a major cancer cell line, establishing it as a high-value starting point for oncology drug discovery compared to a standard-of-care agent.
- [1] BindingDB. (n.d.). Assay in Summary_ki (Entry ID 9200). Retrieved from http://w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=9200 View Source
